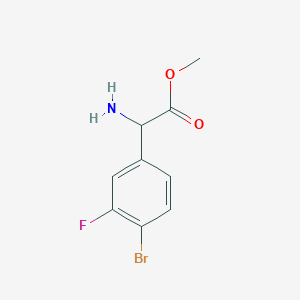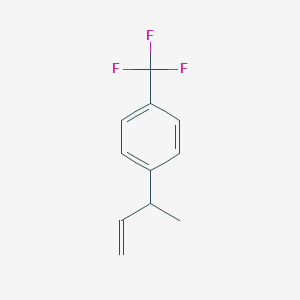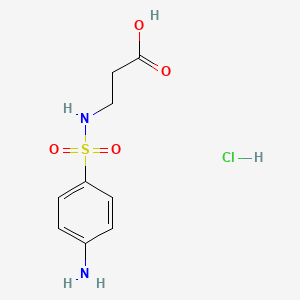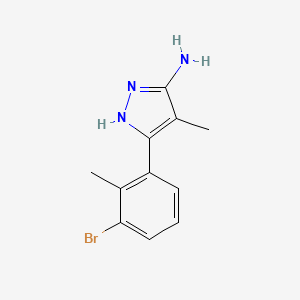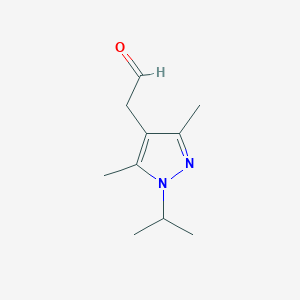
2-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde: is an organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and isopropyl groups, and an acetaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as 3,5-dimethyl-2,4-hexanedione, under acidic or basic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base like sodium hydride.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the acetaldehyde group. This can be done using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The acetaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid.
Reduction: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol.
Substitution: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde derivatives with nitro or halogen groups.
科学研究应用
Chemistry
In chemistry, 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole ring is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde are investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The acetaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. These interactions can affect various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
2-[3,5-dimethyl-1H-pyrazol-4-yl]acetaldehyde: Lacks the isopropyl group, resulting in different reactivity and biological activity.
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol:
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid: The acetaldehyde group is oxidized to a carboxylic acid, affecting its reactivity and biological interactions.
Uniqueness
The uniqueness of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde lies in its combination of a pyrazole ring with dimethyl and isopropyl substitutions and an acetaldehyde functional group. This structure provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-7(2)12-9(4)10(5-6-13)8(3)11-12/h6-7H,5H2,1-4H3 |
InChI 键 |
NQXWXAIBWSCCSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C(C)C)C)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


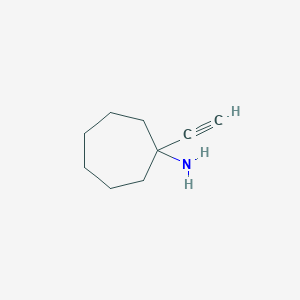
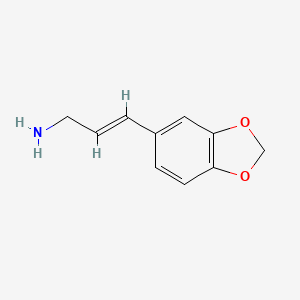

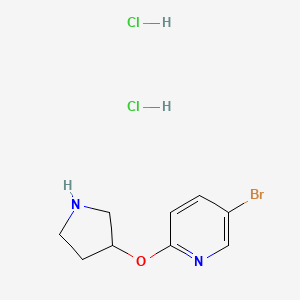
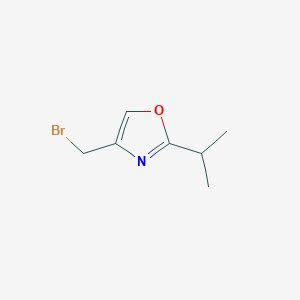
![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
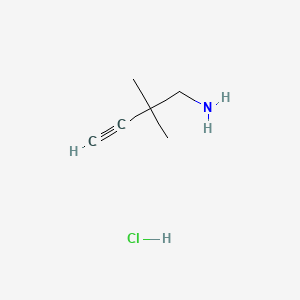
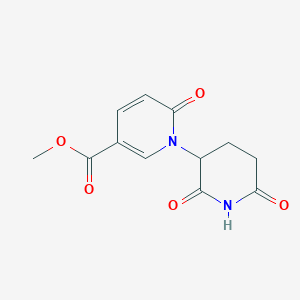
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
